molecular formula C22H23ClN2O3S B2516415 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 878058-10-7

2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2516415
CAS No.: 878058-10-7
M. Wt: 430.95
InChI Key: DPDDZTQTJAJBMY-UHFFFAOYSA-N
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Description

The compound 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one (referred to as the "target compound") is a synthetic molecule featuring a 1H-indole core substituted at position 3 with a (4-chlorophenyl)methanesulfonyl group. At the 1-position of the indole, a ketone moiety is linked to a piperidine ring.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c23-18-10-8-17(9-11-18)16-29(27,28)21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDDZTQTJAJBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the indole derivative with a piperidine moiety, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Mechanism of Action

The mechanism of action of 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity . The sulfonyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Key Structural Features Reported Activity/Properties Reference
2-{3-[(4-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one (Target) Indole-3-(4-Cl-benzylsulfonyl), piperidine-linked ketone N/A (structural focus)
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one Pyrazole core, indol-3-yl ketone Maximum antibacterial activity
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d) Bromo-indole, methoxyphenyl, phenylimino group HRMS characterization (m/z 437.0052)
JWH 203 4-chlorophenyl isomer 4-Cl-phenyl, pentyl-indole, ketone Distinct MS fragmentation (214.1226 m/z)
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e) Methoxy-aniline, methylsulfonyl-phenyl ketone IR and LC-MS characterization
Mosnodenvirum (WHO INN) Trifluoromethoxy-indole, methanesulfonyl-aniline Antiviral (approved)
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Piperidine-pyrazole hybrid, nitro group N/A (structural focus)

Key Comparative Insights

Role of the Sulfonyl Group

The target compound’s 3-[(4-chlorophenyl)methanesulfonyl] group distinguishes it from analogues lacking sulfonyl moieties (e.g., pyrazole-based compounds in ). Sulfonyl groups enhance electrophilicity and may improve binding to enzymes or receptors through polar interactions. For instance, compound 3e () features a methylsulfonyl-phenyl group, which contributes to its IR spectral signature at 1297 cm⁻¹ (S=O stretch) . In contrast, the absence of sulfonyl in JWH 203 isomers reduces polarity, as evidenced by their distinct mass spectrometry profiles .

Influence of Aromatic Substitution Patterns

  • Chlorophenyl Position : The para-chlorophenyl group in the target compound contrasts with JWH 203 regioisomers (ortho, meta, para-Cl), where positional changes alter pharmacological activity. For example, the 4-Cl-phenyl isomer in JWH 203 showed unique fragmentation patterns in HRMS, suggesting stability differences .
  • Methoxy vs.

Heterocyclic Modifications

  • Piperidine vs. Morpholine: The target compound’s piperidine ring (pKa ~11) offers greater basicity compared to morpholine derivatives (e.g., ’s 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone), which may influence membrane permeability and target engagement .
  • Pyrazole vs. Indole : Pyrazole-containing analogues (e.g., ) exhibit rigid, planar structures that may enhance stacking interactions with aromatic residues in enzymes, whereas indole derivatives (e.g., the target compound) provide greater conformational flexibility .

Biological Activity

The compound 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one belongs to a class of sulfonamide derivatives known for their diverse biological activities. Its unique structure, featuring an indole core and a methanesulfonyl group, suggests potential pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The molecular formula of the compound is C19H22ClN2O3SC_{19}H_{22}ClN_{2}O_{3}S, with a molecular weight of approximately 396.90 g/mol. The structure includes:

  • Indole Ring : A bicyclic structure that can modulate enzyme activity and receptor interactions.
  • Methanesulfonyl Group : An electrophilic moiety that can form covalent bonds with nucleophilic sites on proteins.
  • Piperidine Moiety : Often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Modulation : The indole structure can influence the activity of various enzymes, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, which could have implications for neurological disorders.

Biological Activity Overview

Research indicates that compounds similar to 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one exhibit a range of biological activities:

Activity Type Description
Antibacterial Demonstrated moderate to strong activity against various bacterial strains (e.g., Salmonella typhi, Bacillus subtilis) .
Antifungal Some derivatives show notable antifungal properties against specific pathogens .
Enzyme Inhibition Effective as acetylcholinesterase inhibitors and urease inhibitors, with varying IC50 values .
Anticancer Potential for use in cancer chemotherapy due to its ability to modulate cellular pathways .
Hypoglycemic Effects Compounds within this class have shown promise in controlling glucose levels .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Activity Study :
    • A series of synthesized piperidine derivatives were evaluated for antibacterial efficacy. Compounds demonstrated significant inhibition against E. coli and S. aureus, indicating the potential for therapeutic use in treating infections .
  • Enzyme Inhibition Analysis :
    • A study assessed the inhibitory effects on acetylcholinesterase and urease, revealing strong activity in several derivatives, which could be beneficial for conditions like Alzheimer's disease and urea cycle disorders .
  • Docking Studies :
    • Molecular docking studies have elucidated the binding interactions of these compounds with target proteins, providing insights into their mechanisms of action at the molecular level .

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